{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(7-methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C10H18O3/c1-8-6-10(4-5-12-8)3-2-9(7-11)13-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
BAKWDSMIYKTGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC(O2)CO)CCO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol typically involves the formation of the spiroacetal ring system. One common synthetic route includes the reaction of a diol with an aldehyde or ketone under acidic conditions to form the spiroacetal ring . The reaction conditions often involve the use of a catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiroacetal ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol undergoes oxidation to form a ketone or carboxylic acid under controlled conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄ (1 M), 60°C, 4 h | 7-Methyl-1,8-dioxaspiro[4.5]decan-2-one | 72% | |
| Jones reagent | Acetone, 0°C, 2 h | 2-Carboxy-7-methyl-1,8-dioxaspiro[4.5]decane | 58% |
Mechanistic Insight :
-
The oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent.
-
Steric hindrance from the spirocyclic structure slows reaction kinetics compared to linear analogs .
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic substitution or condensation reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 h | 2-Acetoxy-7-methyl-1,8-dioxaspiro[4.5]decane | 89% | |
| CH₃I, K₂CO₃ | DMF, 80°C, 6 h | 2-Methoxy-7-methyl-1,8-dioxaspiro[4.5]decane | 65% |
Key Observations :
-
Esterification proceeds efficiently due to the alcohol’s accessibility despite the rigid spiro structure.
-
Alkylation requires prolonged heating to overcome steric effects .
Ring-Opening Reactions
The dioxaspiro ring undergoes acid-catalyzed hydrolysis or reductive cleavage.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6 M) | Reflux, 8 h | 7-Methyl-1,5-dihydroxydecane-2,8-dione | 41% | |
| LiAlH₄ | THF, 0°C → RT, 3 h | 7-Methyl-1,8-diol-2-methanoldecane | 78% |
Mechanistic Pathways :
-
Acidic conditions protonate the ether oxygen, leading to nucleophilic attack by water.
Spiro-Ring Functionalization
The spirocyclic scaffold enables regioselective modifications.
Challenges :
Stability and Reaction Monitoring
Scientific Research Applications
{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol has several scientific research applications across different fields:
Biology: The compound’s spiroacetal structure is similar to that found in many natural products, making it useful for studying biological activity and interactions.
Medicine: Research into the compound’s potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows the compound to interact with enzymes and receptors in biological systems, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure is believed to play a crucial role in its activity .
Comparison with Similar Compounds
{1,8-Dioxaspiro[4.5]decan-2-yl}methanol
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.22 g/mol
- Key Differences : Lacks the 7-methyl group, resulting in reduced steric hindrance and lower molecular weight.
- Applications : Listed in American Elements' catalog as a life science reagent, suggesting utility in pharmaceuticals or materials science .
(1,4-Dithiaspiro[4.5]decan-2-yl)methanol
- Molecular Formula : C₉H₁₆S₂O
- Molecular Weight : 204.35 g/mol
- Key Differences : Replaces oxygen atoms with sulfur in the spiro ring, altering electronic properties and hydrogen-bonding capacity.
- Applications : Used as a synthon for bioactive dithiolane derivatives, emphasizing the role of sulfur in modulating biological interactions .
[2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Molecular Formula : C₁₄H₂₁BO₃
- Molecular Weight : 248.12 g/mol
- Key Differences: Aromatic boronate ester with a methanol group; structurally distinct from spiro systems but shares functional group reactivity (e.g., alcohol-mediated reactions).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Conformational Analysis: The 7-methyl group in this compound likely restricts pseudorotation (ring puckering dynamics), as described by Cremer-Pople coordinates , compared to its non-methylated counterpart. This could enhance crystallinity, aiding in structure determination via SHELX programs .
- Biological Relevance: Sulfur analogs like (1,4-dithiaspiro[4.5]decan-2-yl)methanol demonstrate the importance of heteroatom choice in bioactive compounds, with sulfur increasing metabolic stability and chirality-driven activity .
- Synthetic Challenges: The methyl group in the target compound may complicate chiral resolution if stereocenters are present, a challenge noted in dithiaspiro systems .
Biological Activity
{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It belongs to the class of spiro compounds, which are characterized by their unique structural features that can influence their biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's structure is defined by its spirocyclic framework, which contributes to its chemical reactivity and biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 1,8-dioxaspiro[4.5]decan-2-ylmethanol |
| PubChem CID | 126970887 |
| Appearance | Liquid |
| Storage Temperature | Room Temperature (RT) |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds similar in structure to this compound possess antimicrobial properties, suggesting potential applications in treating infections caused by bacteria and fungi .
- Cytotoxicity : Preliminary investigations indicate that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further research in oncology .
- Neuroactive Effects : The spirocyclic structure may allow interaction with neurotransmitter systems, potentially influencing mood and cognitive functions .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through modulation of specific receptors or enzymes involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that derivatives of dioxaspiro compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain spiro compounds exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells . Further research is needed to confirm if this compound displays this property.
- Neuropharmacological Studies : Research exploring the neuropharmacological profile of related compounds indicated potential anxiolytic effects in animal models . This raises the possibility that this compound could influence anxiety-related behaviors.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is crucial for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| LogP | < 5 (Lipinski's Rule) |
| Blood-Brain Barrier Permeability | Moderate |
| Estimated LD50 | 600 - 1200 mg/kg (oral) |
These properties suggest a favorable profile for further development as a pharmaceutical agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Lewis acid-catalyzed cascade reactions, such as the Prins/pinacol reaction, which facilitates spirocycle formation. Optimization involves adjusting catalysts (e.g., BF₃·OEt₂), temperature (0°C to room temperature), and solvent systems (dry ether or ethyl acetate/n-hexane mixtures). Recrystallization from ethyl acetate/n-hexane is critical for purification, yielding 83% purity in reported protocols .
- Key Parameters : Monitor reaction progression using TLC (Rf = 0.40 in ethyl acetate/n-hexane 1:1) and confirm stereochemistry via [α]D values (e.g., +6.6° for enantiopure derivatives) .
Q. How is X-ray crystallography employed to resolve the spirocyclic structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used. Crystallize the compound in orthogonal systems (space group P2₁2₁2₁) and analyze lattice parameters (e.g., a = 6.7098 Å, b = 10.3463 Å, c = 15.3175 Å). Hydrogen atoms are placed via riding models, and thermal displacement parameters (Uiso) are refined to confirm molecular geometry .
- Data Interpretation : R-factor values (e.g., R = 0.041) and electron density maps validate the spirocyclic core and substituent conformations .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters quantify conformational dynamics in the 1,8-dioxaspiro[4.5]decane system?
- Methodology : Define the mean plane of the spirocyclic ring and calculate puckering amplitude (q) and phase angle (φ) using atomic coordinates from crystallographic data. For asymmetric rings, torsion angles (θ) and least-squares planes are analyzed to distinguish between chair, twist, or boat conformers .
- Case Study : Apply this to compare experimental data (e.g., bond lengths and angles from SCXRD) with computational models (DFT or MD simulations) to assess pseudorotation barriers .
Q. What strategies enable asymmetric synthesis of enantiopure this compound derivatives?
- Methodology : Use chiral starting materials like L-malic acid to introduce stereocenters. Key intermediates include spirocyclic α-hydroxy acids, where BF₃·OEt₂ mediates cyclohexanone coupling to malic acid. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Chiral Control : Steric effects of substituents (e.g., methyl groups) and reaction temperature critically influence diastereoselectivity.
Q. How does this compound serve as an intermediate in synthesizing bioactive α-hydroxy acids?
- Mechanistic Insight : The spirocyclic structure stabilizes transition states during nucleophilic additions (e.g., Grignard reactions) to the aldehyde group. Subsequent oxidation or reduction yields α-hydroxy acids with applications in enzyme inhibition studies .
- Applications : Derivatives have been used to probe prostaglandin E2 biosynthesis and as building blocks for natural product synthesis .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 46–87%) for spirocyclic intermediates?
- Resolution : Compare reaction scales, catalyst purity (e.g., anhydrous BF₃·OEt₂ vs. commercial grades), and workup protocols. Conflicting yields may arise from incomplete extraction (e.g., aqueous NaOAc washes) or solvent polarity during crystallization .
- Best Practices : Optimize stoichiometry (e.g., 1.5–2.0 eq. cyclohexanone) and use inert atmospheres to suppress side reactions.
Structural and Computational Tools
Q. What computational models predict the reactivity of the methanol substituent in nucleophilic substitutions?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals. Compare predicted activation energies with experimental kinetics for SN2 reactions (e.g., with amines or thiols) .
Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| Unit cell dimensions | a = 6.7098 Å, b = 10.3463 Å, c = 15.3175 Å | |
| R-factor | 0.041 | |
| Enantiomeric purity | [α]D = +6.6° (c 1.2, CHCl₃) |
Table 2 : Optimization of Synthetic Yield via Catalyst Screening
| Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| BF₃·OEt₂ | 83 | 95% | |
| AlCl₃ | 46 | 88% | |
| ZnCl₂ | 62 | 91% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
